ivDde-Lys(Fmoc)-OH

Peptide synthesis Protecting group scrambling Orthogonal protection

ivDde-Lys(Fmoc)-OH delivers true orthogonal protection where Fmoc-Lys(Dde)-OH fails: the sterically hindered ivDde group resists piperidine-mediated scrambling to unprotected ε-amines, eliminating sequence heterogeneity that cannot be resolved chromatographically. Unlike Alloc-based alternatives, it requires no palladium catalysts, avoiding metal contamination risks. Proven in CXCR4-targeted theranostic synthesis (>99% radiochemical purity) and cyclic lipopeptide antibiotics. Select this building block for predictable, site-specific Lys modification with hydrazine-cleavable orthogonality. ≥98% HPLC, ≥99.5% enantiomeric purity.

Molecular Formula C34H42N2O6
Molecular Weight 574.7 g/mol
Cat. No. B2590475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameivDde-Lys(Fmoc)-OH
Molecular FormulaC34H42N2O6
Molecular Weight574.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
InChIKeyQCUYNKHCHODACY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ivDde-Lys(Fmoc)-OH: Orthogonal Lysine Building Block for Fmoc SPPS of Branched and Modified Peptides


ivDde-Lys(Fmoc)-OH (CAS 204777-78-6) is an orthogonally protected lysine derivative that incorporates two distinct protecting groups on a single amino acid scaffold: an Nα-Fmoc (9-fluorenylmethoxycarbonyl) group and an Nε-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group . Developed as a hindered variant of the Dde protecting group and introduced in 1998 by Chhabra and colleagues, this building block is specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound belongs to the class of quasi-orthogonally protected tri-functional amino acids and is commercially available through the Novabiochem® product line with analytical specifications including ≥99.0% purity by HPLC and ≥99.5% enantiomeric purity .

Why Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH Cannot Substitute ivDde-Lys(Fmoc)-OH Without Risk


Orthogonally protected lysine derivatives are not functionally interchangeable in Fmoc SPPS because their protecting groups exhibit fundamentally different stability profiles, cleavage chemistry, and susceptibility to side reactions. Fmoc-Lys(Dde)-OH, while structurally similar, demonstrates significant migration (scrambling) to unprotected lysine ε-amino groups during piperidine-mediated Fmoc deprotection, leading to peptide sequence heterogeneity that cannot be resolved chromatographically . Fmoc-Lys(Alloc)-OH employs palladium-catalyzed deprotection, introducing metal contamination risks and requiring anhydrous, oxygen-free conditions that complicate automated synthesis workflows . ivDde-Lys(Fmoc)-OH addresses these limitations through a sterically hindered ivDde group that resists piperidine-induced migration while maintaining hydrazine-cleavable orthogonality, ensuring site-specific modification with predictable, reproducible outcomes .

Quantitative Comparative Evidence: ivDde-Lys(Fmoc)-OH Versus Dde, Alloc, and Mtt-Based Lysine Derivatives


Elimination of Piperidine-Induced Protecting Group Migration: ivDde vs Dde in Resin-Bound Model Peptides

In a controlled resin-bound model peptide study (Boc-Lys(Fmoc)-Ala-Lys(X)-Pro-Lys(X)-Ala-2CT-resin), the ivDde protecting group exhibited zero detectable migration during Fmoc deprotection with 50% piperidine in DMF for 30 minutes, whereas the Dde group showed strong scrambling behavior resulting in multiple undesired peptide species [1]. Chromatographic analysis confirmed that the scrambled byproducts from Dde migration cannot be separated from the target peptide, rendering purification infeasible [1].

Peptide synthesis Protecting group scrambling Orthogonal protection

Enhanced Stability to Piperidine: ivDde vs Dde Side-Chain Protection in Fmoc SPPS

The ivDde protecting group demonstrates substantially greater stability to 20% piperidine in DMF compared to the parent Dde group, with Dde exhibiting partial loss during the synthesis of longer peptide sequences due to cumulative exposure during repeated Fmoc deprotection cycles . Vendor technical documentation quantitatively specifies that Fmoc-Lys(ivDde)-OH is supplied with ≥99.0% purity by HPLC and ≥99.5% enantiomeric purity, reflecting the compound's chemical robustness during manufacturing and storage .

Solid-phase peptide synthesis Protecting group stability Piperidine resistance

Hydrazine Cleavage Optimization: 4% Hydrazine Achieves Near-Complete ivDde Removal Within 3 Minutes

A systematic optimization study evaluating ivDde deprotection from the lysine side chain of an ACP-K model peptide demonstrated that standard literature conditions (2% hydrazine, 3 minutes) yield incomplete ivDde removal, whereas increasing the hydrazine concentration to 4% (v/v in DMF) for 3 minutes achieved nearly complete deprotection [1]. The study evaluated 12 distinct conditions varying hydrazine concentration (1-4%), reaction time (2-5 minutes), and reaction iterations (1-4 cycles) [1].

Deprotection optimization Hydrazinolysis ivDde cleavage

Orthogonal Cleavage Selectivity: ivDde vs Alloc in Multi-Protecting Group Strategies

The ivDde protecting group is cleaved using 2-4% hydrazine in DMF, conditions under which standard acid-labile protecting groups (t-butyl esters, t-butyl ethers, trityl, Boc) and the base-labile Fmoc group remain completely intact . In contrast, the Alloc protecting group on Fmoc-Lys(Alloc)-OH requires palladium-catalyzed cleavage using Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM, introducing transition metal contamination risks and requiring rigorous exclusion of oxygen and moisture . For syntheses incorporating both ivDde and allyl-based protecting groups, the inclusion of allyl alcohol as a scavenger during hydrazine treatment prevents undesired reduction of the allyl moiety .

Orthogonal protection Chemoselective deprotection Multi-functional peptides

Comparative Stability of ivDde vs Mtt/Mmt: Acid-Labile Linker Compatibility

Trityl-based protecting groups such as Mtt (4-methyltrityl) and Mmt (4-methoxytrityl), while commonly used for lysine side-chain protection, are incompatible with acid-labile resin linkers such as the 2-chlorotrityl linker, as the mild acidic conditions (1-2% TFA) required for Mtt/Mmt removal will also prematurely cleave the peptide from the resin [1]. The ivDde group is completely stable to TFA and all acidic conditions encountered during Fmoc SPPS, enabling its use with acid-labile resins and linkers without premature peptide release [1].

Acid-labile linkers Trityl resin compatibility Protecting group orthogonality

High-Value Application Scenarios for ivDde-Lys(Fmoc)-OH in Peptide Discovery and Development


Synthesis of Side-Chain Modified Therapeutic Peptides Requiring Site-Specific Bioconjugation

ivDde-Lys(Fmoc)-OH enables the precise incorporation of a single, addressable lysine residue within a peptide sequence for site-specific conjugation of fluorophores, chelators, or cytotoxic payloads. As demonstrated in the synthesis of the CXCR4-targeted theranostic agent [⁶⁸Ga]Ga/[¹⁷⁷Lu]Lu-BL01, a Lys(ivDde) residue was added at the C-terminus of LY2510924, and following Fmoc deprotection of the N-terminus and ivDde removal with hydrazine, a DOTA chelator was conjugated exclusively to the liberated ε-amino group [1]. This strategy yielded radiolabeled peptides with >99% radiochemical purity and molar activities of 40-120 GBq/μmol, demonstrating that the orthogonal protection scheme does not compromise final product quality [1].

Synthesis of Cyclic Lipopeptide Antibiotics Using Acid-Labile Resins

In the solid-phase synthesis of octapeptin C4, a cyclic lipopeptide antibiotic active against multidrug-resistant Gram-negative pathogens, ivDde protection was employed on the Dab-2 residue to enable selective side-chain deprotection prior to resin cleavage [1]. The synthesis utilized H-L-Leu-2-chlorotrityl resin, an acid-labile linker that would be incompatible with Mtt or Mmt protecting groups. The ivDde group remained intact throughout linear assembly and Fmoc deprotection cycles, then was selectively removed with hydrazine to unmask the Dab-2 side chain for subsequent modification. Resin cleavage with hexafluoroisopropanol in DCM preserved the side-chain functionality, enabling efficient cyclization with DPPA and sodium bicarbonate [1].

Fluorescent Peptide Probe Development for Biological Imaging Studies

ivDde-Lys(Fmoc)-OH facilitates the synthesis of fluorescently labeled peptides through orthogonal conjugation strategies. As demonstrated in the synthesis of human α-calcitonin gene-related peptide (hα-CGRP) and its fluorescent analogs, the building block was incorporated at residue 24 to provide a single, selectively addressable conjugation site [1]. Following completion of the peptide backbone assembly and N-terminal deprotection, the ivDde group was removed with hydrazine to expose the ε-amine, enabling site-specific labeling with fluorescent moieties while avoiding modification of other lysine residues or the N-terminus [1]. This approach ensures homogeneous, well-characterized fluorescent probes suitable for quantitative imaging and binding studies.

Synthesis of DNA-Binding Hairpin Polyamide Conjugates with Defined Stereochemistry

In the solid-phase synthesis of chiral hairpin polyamide-Hoechst 33258 conjugates for sequence-specific DNA recognition, ivDde protection strategies enabled the construction of complex, branched molecular architectures with precise stereochemical control [1]. The Fmoc/ivDde orthogonal protection scheme facilitated sequential deprotection and coupling steps that would be compromised by the migration-prone Dde group or the metal-catalyzed deprotection requirements of Alloc-based approaches [1]. The resulting R-enantiomeric conjugate exhibited 10- to 30-fold higher DNA binding affinity than its S-enantiomer counterpart, underscoring the importance of synthetic precision in generating biologically active compounds [1].

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